molecular formula C6H7N3O2 B13334230 2-Hydroxy-N-(pyrimidin-2-yl)acetamide

2-Hydroxy-N-(pyrimidin-2-yl)acetamide

Katalognummer: B13334230
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: XDYSLUPMKMVZBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-N-(pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(pyrimidin-2-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide under specific conditions. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction promotes the cleavage of carbon-carbon bonds, leading to the formation of the desired amide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-N-(pyrimidin-2-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in its role as a quorum sensing inhibitor, the compound interferes with the signaling pathways used by bacteria to communicate and form biofilms. This is achieved by binding to the receptor proteins involved in the quorum sensing process, thereby blocking the signaling molecules from activating the pathway .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-N-(pyrimidin-2-yl)acetamide can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C6H7N3O2

Molekulargewicht

153.14 g/mol

IUPAC-Name

2-hydroxy-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C6H7N3O2/c10-4-5(11)9-6-7-2-1-3-8-6/h1-3,10H,4H2,(H,7,8,9,11)

InChI-Schlüssel

XDYSLUPMKMVZBE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)NC(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.